molecular formula C21H18FN3OS B11262200 6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11262200
M. Wt: 379.5 g/mol
InChI Key: BAIQNNFWZHLFHY-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. These methods may involve continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, such as the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct biological activity profile. Its ability to inhibit multiple cancer cell lines with high potency makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C21H18FN3OS

Molecular Weight

379.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H18FN3OS/c1-13-3-5-15(6-4-13)11-23-20(26)19-14(2)25-12-18(24-21(25)27-19)16-7-9-17(22)10-8-16/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

BAIQNNFWZHLFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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